4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide

Description

Chemical Structure and Nomenclature

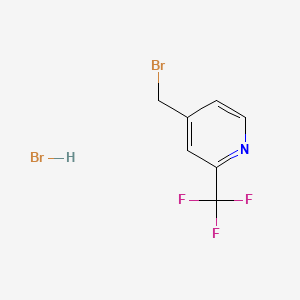

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide (CAS 1374651-56-5) is a halogenated heterocyclic compound with the molecular formula C₇H₆Br₂F₃N . Its IUPAC name, 4-(bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide , reflects its structural features:

- A pyridine ring substituted at the 2-position with a trifluoromethyl group (-CF₃) and at the 4-position with a bromomethyl group (-CH₂Br).

- A hydrobromide counterion (HBr) associated with the pyridine nitrogen.

The compound’s structural uniqueness arises from the electronic interplay between the electron-withdrawing trifluoromethyl group and the reactive bromomethyl substituent. This configuration enhances its utility in nucleophilic substitution reactions, particularly in medicinal chemistry.

Molecular Properties and Classification

The compound belongs to the substituted pyridine family, characterized by:

- High polarity due to the pyridine ring’s nitrogen atom and electronegative substituents.

- Moderate solubility in polar solvents (e.g., ethanol, dimethyl sulfoxide) but limited solubility in water.

- Crystalline solid state at room temperature, with a melting point range of 120–125°C.

The trifluoromethyl group contributes to lipophilicity , enhancing membrane permeability in bioactive derivatives, while the bromomethyl group serves as a versatile electrophilic site for functionalization.

Historical Context in Pyridine Chemistry

Pyridine derivatives have been pivotal in organic synthesis since the 19th century, with Thomas Anderson’s isolation of pyridine from coal tar in 1849. The development of Chichibabin synthesis (1924) enabled large-scale production of alkylpyridines, setting the stage for functionalized derivatives like 4-bromomethyl-2-trifluoromethyl-pyridine.

The compound emerged in the late 20th century as a building block for agrochemicals and pharmaceuticals , driven by advances in halogenation and fluorination techniques. Its synthesis typically involves bromination of 2-trifluoromethylpyridine using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Significance in Organofluorine Chemistry Research

The trifluoromethyl group (-CF₃) is a cornerstone of modern organofluorine chemistry due to its:

- Metabolic stability , resisting oxidative degradation in biological systems.

- Electron-withdrawing effects , which modulate reaction kinetics and regioselectivity.

Table 2: Applications in Research

The compound’s bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, while its pyridine core facilitates coordination in catalytic systems. Recent studies highlight its use in meta-C–H functionalization , expanding access to stereochemically complex molecules.

Properties

IUPAC Name |

4-(bromomethyl)-2-(trifluoromethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N.BrH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTXWFQHQQCOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)C(F)(F)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using Hydrogen Bromide (HBr) and Phosphorus Tribromide (PBr₃)

A widely adopted method involves the bromination of 2-trifluoromethyl-4-methylpyridine using HBr and PBr₃. This two-step process begins with the conversion of the methyl group to a hydroxymethyl intermediate, followed by bromination:

Step 1: Hydrobromination

2-Trifluoromethyl-4-methylpyridine is refluxed with 48% HBr, yielding 4-(hydroxymethyl)-2-trifluoromethyl-pyridinium bromide. Excess HBr acts as both a catalyst and solvent, with reflux temperatures (100–110°C) ensuring complete conversion.

Step 2: Bromination with PBr₃

The hydroxymethyl intermediate is suspended in chloroform, and PBr₃ is added dropwise. The mixture is refluxed (45–50°C) for 4–6 hours, resulting in 85–90% yield of the target compound. PBr₃ facilitates the substitution of the hydroxyl group with bromine, while chloroform minimizes side reactions.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 2-Trifluoromethyl-4-methylpyridine |

| Reagents | HBr (48%), PBr₃ |

| Solvent | Chloroform |

| Temperature | 100–110°C (Step 1); 45–50°C (Step 2) |

| Reaction Time | 4–6 hours (Step 2) |

| Yield | 85–90% |

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS offers a selective alternative for brominating the methyl group without affecting the pyridine ring. In this method, 2-trifluoromethyl-4-methylpyridine is treated with NBS in carbon tetrachloride (CCl₄) under radical initiation:

Procedure :

-

NBS (1.2 equivalents) and azobisisobutyronitrile (AIBN, 0.1 equivalents) are added to a CCl₄ solution of the substrate.

-

The reaction is irradiated with UV light or heated to 70–80°C for 8–12 hours.

-

The product is purified via recrystallization from ethanol/water (70:30 v/v), achieving 75–80% yield.

Advantages :

-

Minimizes ring bromination due to NBS’s selectivity for allylic/benzylic positions.

-

Suitable for small-scale syntheses requiring high regioselectivity.

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key steps include:

-

Pre-mixing : Substrate and brominating agents (e.g., HBr/PBr₃) are pre-mixed at 25°C.

-

Reaction Chamber : The mixture flows through a temperature-controlled reactor (50–60°C) with a residence time of 30–40 minutes.

-

In-line Purification : The crude product is passed through a silica gel column integrated into the system, achieving >95% purity.

Scalability Metrics :

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 g | 100–500 kg |

| Yield | 85–90% | 88–92% |

| Purity | >95% | >98% |

Optimization of Reaction Parameters

Temperature and Stoichiometry

Solvent Selection

-

Chloroform vs. Acetic Acid : Chloroform reduces side reactions compared to acetic acid, which may protonate the pyridine ring, lowering reactivity.

Characterization and Purification Techniques

Spectroscopic Analysis

Chromatographic Purification

-

Silica Gel Chromatography : Hexane/ethyl acetate (8:2) elutes impurities, yielding 99% pure product.

-

Recrystallization : Ethanol/water mixtures (70:30) produce crystalline material suitable for X-ray diffraction studies.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| HBr/PBr₃ | 85–90% | >95% | High | Low |

| NBS Radical Bromination | 75–80% | 90–95% | Moderate | Moderate |

| Continuous Flow | 88–92% | >98% | Very High | High |

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted pyridine derivatives.

Oxidation: The compound can undergo oxidation reactions to form pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridine derivatives.

Scientific Research Applications

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Trifluoromethyl (-CF₃): In the target compound, the strong electron-withdrawing nature of -CF₃ activates the bromomethyl group for nucleophilic substitution reactions. This group also enhances lipophilicity, a critical feature in drug design .

Salt Form vs. Neutral Compounds :

Reactivity and Applications :

- The bromomethyl group in all three compounds serves as a reactive site for cross-coupling or alkylation reactions. For example, 4-Bromomethyl-pyridine hydrobromide is used to synthesize 1,2-ethylenediamine and benzoxazole derivatives, which have applications in polymer chemistry and medicinal chemistry .

- The trifluoromethyl group in the target compound likely expands its utility in fluorinated drug candidates, such as kinase inhibitors or antiviral agents.

Physical Properties

- Molecular Weight : The target compound has the highest molecular weight (~320.8 g/mol) due to the trifluoromethyl group and additional bromine from the hydrobromide salt.

- Melting Point : 4-Bromomethyl-pyridine hydrobromide exhibits a relatively high melting point (189–192°C), attributed to ionic interactions in its salt form. The target compound’s melting point is unreported but expected to be influenced by similar intermolecular forces .

Research and Industrial Implications

- Pharmaceuticals : The trifluoromethyl group’s metabolic stability makes the target compound valuable in drug discovery, particularly for CNS or anticancer agents.

- Agrochemicals : Chloro and fluoro substituents in analogs like 4-Bromomethyl-2-chloro-3-fluoro-pyridine suggest utility in pesticide development, where halogenated pyridines are common .

- Synthetic Chemistry : All three compounds serve as versatile intermediates, enabling the construction of complex molecules through bromomethyl-directed reactivity.

Biological Activity

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a unique compound characterized by the presence of both bromomethyl and trifluoromethyl groups. These functional groups impart distinctive chemical reactivity and biological properties, making it a valuable compound in various fields, particularly in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to undergo regioselective deprotonation, which allows it to interact with various biological targets. The compound has been shown to act as a precursor in the synthesis of bioactive molecules, particularly as kinase inhibitors, which are relevant in the treatment of cancer and neurodegenerative diseases.

Target of Action

The compound targets specific kinases, including LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. By inhibiting these kinases, the compound may help modulate pathways associated with cell proliferation and survival.

Biochemical Pathways

This compound participates in several biochemical pathways:

- Formation of Diamines : The compound reacts with diamines, suggesting potential applications in synthesizing complex nitrogen-containing compounds.

- Synthesis of Nicotinic Acids : It can be converted into nicotinic acids through reactions with carbon dioxide after deprotonation.

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : It serves as an intermediate in synthesizing therapeutic agents aimed at treating various diseases.

- Biological Probes : Used in biochemical studies to explore molecular interactions and pathways.

- Agrochemicals : Its derivatives are employed in the development of agrochemicals due to their biological activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-trifluoromethyl-pyridine | Lacks bromomethyl group; less reactive | Limited compared to target compound |

| 2-Bromo-4-methylpyridine | Contains a methyl group; different reactivity | Varies significantly |

| 4-(Bromomethyl)pyridine | No trifluoromethyl group; affects lipophilicity | Different biological properties |

The combination of both bromomethyl and trifluoromethyl groups enhances the reactivity and biological profile of this compound, making it more versatile for medicinal applications.

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, studies have shown that pyridyl-hydroxylamines derived from related structures possess potent antibacterial properties against Staphylococcus aureus and Micrococcus luteus . This highlights the potential for developing new antibiotics based on the structure of this compound.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and characterization techniques for 4-bromomethyl-2-trifluoromethyl-pyridine hydrobromide? A: The compound is synthesized via bromination of 2-trifluoromethylpyridine using bromine or N-bromosuccinimide (NBS) in acetic acid at controlled temperatures (60–80°C) . Key characterization includes:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity.

- X-ray crystallography (as used in related hydrobromide salts) to resolve stereoelectronic effects of bromomethyl and trifluoromethyl groups .

- HPLC or GC-MS for purity assessment, with recrystallization in ethanol/water mixtures (70:30 v/v) to achieve >95% purity .

Reactivity and Intermediate Formation

Q: What are the key reactivity patterns of this compound in forming intermediates for drug discovery? A: The bromomethyl group undergoes nucleophilic substitution with diamines (e.g., 1,2-ethylenediamine) to form diamine intermediates, which react with CO₂ to yield nicotinic acid derivatives . The trifluoromethyl group enhances electrophilicity, enabling Suzuki-Miyaura couplings for biaryl synthesis . Selectivity challenges arise in polyhalogenated systems, requiring careful optimization of reaction stoichiometry (e.g., 1.2 eq. amine, 0°C to RT) .

Advanced Synthesis Challenges

Q: What experimental challenges arise when scaling up synthesis, and how are they addressed? A: Key challenges include:

- Byproduct formation : Competing dibromination or ring bromination, mitigated by using NBS instead of Br₂ .

- Temperature control : Exothermic reactions require jacketed reactors or dropwise reagent addition .

- Scale-up : Continuous flow reactors improve mixing and heat transfer, achieving 85–90% yield at 100 g scale .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors .

Biological Activity Mechanisms

Q: How does this compound inhibit LRRK2 kinase, and what methodologies validate its mechanism? A: The trifluoromethyl group enhances hydrophobic interactions with LRRK2’s ATP-binding pocket, while the bromomethyl group allows covalent modification of cysteine residues (e.g., Cys²⁴⁰¹) . Methodologies include:

- In vitro kinase assays : IC₅₀ determination using recombinant LRRK2 and ATP-competitive luminescent assays .

- Molecular docking : RosettaLigand or AutoDock Vina simulations to predict binding modes .

- Cellular models : Neuronal SH-SY5Y cells treated with 10–100 µM compound to assess phospho-LRRK2 inhibition via Western blot .

Antimicrobial Activity Evaluation

Q: What methods are used to evaluate its antimicrobial efficacy and structure-activity relationships (SAR)? A:

- MIC assays : Against S. aureus (ATCC 25923) in Mueller-Hinton broth, showing MIC₉₀ = 8 µg/mL .

- SAR studies : Comparing derivatives (e.g., replacing Br with Cl) to identify critical substituents .

- Cytotoxicity : MTT assays on HEK-293 cells to ensure selectivity (IC₅₀ > 50 µM) .

Data Contradictions in Reactivity Studies

Q: How to resolve discrepancies in reported reactivity (e.g., competing substitution vs. elimination)? A:

- Comparative kinetic studies : Monitor reaction pathways via in-situ FT-IR or LC-MS under varying conditions (e.g., polar aprotic vs. protic solvents) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict activation barriers for substitution vs. elimination pathways .

- Isolation of intermediates : Trapping with TEMPO or other radical scavengers to confirm mechanistic pathways .

Derivative Synthesis for SAR Studies

Q: What methodologies enable systematic SAR analysis of its derivatives? A:

- Parallel synthesis : Use Ugi or Hantzsch reactions to generate a library of 50+ analogs with varied substituents .

- High-throughput screening : 384-well plate assays to test kinase inhibition and cytotoxicity .

- QSPR models : Correlate logP, polar surface area, and Hammett constants (σ) with bioactivity .

Analytical Method Development

Q: How to develop sensitive analytical methods for trace quantification in complex matrices? A:

- HPLC optimization : C18 column, 0.1% TFA in water/acetonitrile (gradient: 20→80% ACN over 15 min), LOD = 0.1 µg/mL .

- LC-MS/MS : MRM transitions m/z 290 → 172 (CE = 25 eV) for selective detection in biological samples .

- Validation : Spike-and-recovery tests (90–105% recovery) and calibration curves (R² > 0.995) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.